tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate
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Overview
Description
tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in its aromatic substitution, leading to different chemical properties and applications.
tert-Butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate: This compound also contains a tert-butyl ester group but has a pyridine ring, which affects its reactivity and biological activity.
Properties
Molecular Formula |
C14H27NO2 |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
tert-butyl 1-amino-4-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-10(2)11-6-8-14(15,9-7-11)12(16)17-13(3,4)5/h10-11H,6-9,15H2,1-5H3 |
InChI Key |
DCFUKYNLKPIWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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